methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate

Description

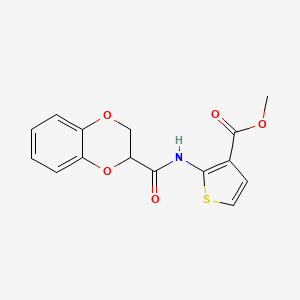

Methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate is a heterocyclic organic compound featuring:

- A thiophene ring substituted at the 3-position with a methyl carboxylate group.

- A 2-amido-2,3-dihydro-1,4-benzodioxine moiety at the 2-position of the thiophene.

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-19-15(18)9-6-7-22-14(9)16-13(17)12-8-20-10-4-2-3-5-11(10)21-12/h2-7,12H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKPXTMYIDATGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine with thiophene-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate has garnered attention for its potential therapeutic properties.

1.1 Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. A study highlighted the synthesis of thiophene-based compounds that showed significant cytotoxicity against various cancer cell lines. This compound could potentially be optimized for similar applications .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies on related benzodioxine derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways, suggesting that this compound may also possess similar properties .

1.3 Cannabinoid Receptor Agonism

Emerging research indicates that compounds related to this structure may act as selective agonists for cannabinoid receptors, particularly the CB2 receptor. This action could lead to therapeutic applications in pain management and other conditions without the psychotropic effects associated with CB1 receptor activation .

Agricultural Applications

2.1 Pesticidal Properties

Compounds similar to this compound have been evaluated for their pesticidal properties. The structural characteristics of thiophenes are known to contribute to biological activity against pests and pathogens in agriculture .

Case Study: Insecticidal Efficacy

A study demonstrated that thiophene derivatives exhibited significant insecticidal activity against common agricultural pests. The potential application of this compound in developing eco-friendly pesticides could be explored further.

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers with Thiophene Derivatives

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related analogs:

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s thiophene-carboxylate backbone offers moderate rigidity, whereas metsulfuron methyl’s benzoate-triazine system is more planar, favoring herbicidal activity via enzyme binding .

Hydrogen-Bonding Potential: The benzodioxine amide in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), similar to sulfonylurea bridges in herbicides. However, sulfonylureas exhibit stronger hydrogen-bonding capacity due to dual sulfonyl oxygen atoms . SID7969543’s propanoate ester and benzodioxin-amino groups may facilitate interactions with hydrophobic enzyme pockets .

Agrochemical Context (vs. Metsulfuron Methyl):

Metsulfuron methyl inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants. The target compound’s amide group could mimic the sulfonylurea bridge, but the benzodioxine-thiophene system may alter binding specificity or reduce herbicidal potency due to steric hindrance .

Pharmaceutical Context (vs. SID7969543):

SID7969543’s structure suggests activity in G-protein-coupled receptor (GPCR) modulation. The target compound’s benzodioxine amide and thiophene-carboxylate groups may similarly target enzymes or receptors involved in inflammation or metabolic regulation, though empirical validation is needed .

Physicochemical Properties (Theoretical Comparison)

| Property | Target Compound | Metsulfuron Methyl | SID7969543 |

|---|---|---|---|

| Molecular Weight | ~309 g/mol | ~381 g/mol | ~507 g/mol |

| Hydrogen-Bond Donors | 1 (amide N–H) | 2 (sulfonylurea N–H) | 2 (amide/hydrazide N–H) |

| Rotatable Bonds | 4 | 6 | 8 |

| Predicted LogP | ~2.5 (moderate lipophilicity) | ~1.8 (polar) | ~3.1 (high lipophilicity) |

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate (MDB) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MDB features a unique chemical structure that combines a benzodioxine moiety with a thiophene carboxylate. This structural complexity is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N1O4S |

| Molecular Weight | 273.31 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of MDB is primarily attributed to its interaction with specific molecular targets. Research indicates that MDB may exert its effects through:

- Enzyme Inhibition : MDB has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways and signaling processes.

- Antimicrobial Activity : Preliminary studies suggest that MDB exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : MDB has been investigated for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of MDB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that MDB exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Effects

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that MDB significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in the percentage of apoptotic cells following MDB treatment.

Biological Activities Overview

Recent studies have highlighted the following biological activities associated with MDB:

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus (MIC = 32 µg/mL) |

| Anticancer | Induces apoptosis in HeLa cells (IC50 = 15 µM) |

| Enzyme Inhibition | Inhibits acetylcholinesterase (IC50 = 20 µM) |

Mechanistic Insights

The mechanism by which MDB inhibits cancer cell growth appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway. Studies have shown that MDB treatment leads to decreased phosphorylation of Akt, suggesting a potential target for therapeutic intervention.

Q & A

Synthetic Route Optimization

Basic: What are the recommended synthetic pathways for methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)thiophene-3-carboxylate, and how can reaction conditions be optimized? Answer: The synthesis involves amide coupling between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and methyl 2-aminothiophene-3-carboxylate. Key steps include:

- Activation: Use carbodiimide-based coupling agents (e.g., EDCl/HOBt) under inert atmosphere (N₂) at 0–5°C to minimize side reactions .

- Solvent Optimization: Dichloromethane (DCM) or DMF improves solubility, while maintaining anhydrous conditions to prevent hydrolysis .

- Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol yields >90% purity .

- Yield Enhancement: Stoichiometric ratios of 1:1.2 (acid:amine) and post-reaction stirring for 12–16 hours maximize conversion .

Characterization Techniques

Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound? Answer: Critical techniques include:

- ¹H/¹³C NMR: Thiophene protons resonate at δ 6.8–7.5 ppm, benzodioxine methylene groups at δ 4.2–4.5 ppm, and ester carbonyl at δ 165–170 ppm .

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

- HRMS: Molecular ion peak ([M+H]⁺) matches theoretical mass (e.g., m/z 347.08 for C₁₅H₁₃NO₅S) .

- HPLC Purity: C18 column with acetonitrile/water (70:30) gradient at 254 nm UV detection ensures >98% purity .

Solubility and Crystallinity Issues

Advanced: How should researchers address discrepancies in solubility profiles reported across studies? Answer: Contradictory data may arise from polymorphism or solvent impurities. Methodological approaches include:

- Polymorph Screening: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) identify crystalline forms .

- Controlled Solubility Studies: Use rigorously dried solvents (DMSO, THF) under nitrogen to prevent hydration .

- Nano-Formulation: Reduce particle size via ball milling (≤100 nm) to enhance apparent solubility in aqueous buffers .

Bioactivity Enhancement Strategies

Advanced: What structural modifications improve biological activity? Answer:

- Electron-Withdrawing Groups: Introduce -NO₂ or -CF₃ at the benzodioxine 6-position to enhance electrophilicity and target binding .

- Ester Group Replacement: Substitute methyl with tert-butyl esters to increase lipophilicity (logP +1.2) and membrane permeability .

- Conjugation: Perform Knoevenagel condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to extend π-conjugation, altering electronic properties .

- Screening: Dose-response assays (IC₅₀) and CoMFA models correlate structural changes with activity .

Reaction Mechanism Elucidation

Advanced: How to elucidate the amide bond formation mechanism? Answer:

- Isotopic Labeling: Track ¹⁵N-labeled amine intermediates via 2D NMR (HSQC) .

- Kinetic Studies: Vary temperature (20–60°C) and catalyst concentration (piperidine 5–20 mol%) to derive rate laws .

- Computational Modeling: DFT calculations (Gaussian 16) simulate transition states, identifying energy barriers (~25 kcal/mol) .

- In Situ FTIR: Monitor active ester formation (1780 cm⁻¹) to confirm mechanistic pathways .

Contradictory Biological Data Resolution

Advanced: How to resolve inconsistent in vitro vs. in vivo activity? Answer:

- Metabolic Stability: Incubate with liver microsomes (CYP450 enzymes) to assess degradation rates .

- Prodrug Design: Replace ester with pivaloyloxymethyl groups to enhance plasma stability .

- Physiological Assay Conditions: Conduct in vitro assays under 5% O₂ to mimic tumor microenvironments .

- Pharmacokinetic Profiling: Measure Cmax and T½ in rodents to validate bioavailability .

Scale-Up Challenges

Basic: What are critical considerations for scaling up synthesis? Answer:

- Temperature Control: Use jacketed reactors for exothermic steps (ΔT ≤ 5°C) .

- Solvent Efficiency: Optimize solvent-to-reactant ratio (5:1 v/w) for mixing and heat transfer .

- Flow Chemistry: Implement continuous flow systems for hazardous intermediates (e.g., acyl chlorides) .

- Purification: Centrifugal partition chromatography (CPC) handles gram-scale purification with >85% recovery .

Byproduct Identification

Advanced: How to identify synthesis byproducts? Answer:

- LC-MS/MS: Electrospray ionization detects impurities (e.g., m/z 365.10 for hydrolyzed ester) .

- 2D NMR: HMBC correlations differentiate byproducts (e.g., δ 7.8 ppm for unreacted amine) .

- Deuterated Solvent Tracking: Monitor ¹H NMR in D₂O to identify water-sensitive intermediates .

- Quantitative NMR: Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.